molecular formula C15H15N4O3S- B13377589 (Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate

(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate

Katalognummer: B13377589
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: LVVFDUFLAXFCSO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylaminodiazenyl group attached to a phenyl ring, which is further connected to a sulfonylbenzenecarboximidate moiety. The compound’s structure allows it to participate in various chemical reactions, making it valuable in multiple scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate typically involves a multi-step process. One common method starts with the preparation of the dimethylaminodiazenyl group, which is then attached to a phenyl ring through a diazotization reaction. This intermediate is subsequently reacted with sulfonylbenzenecarboximidate under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, such as palladium or nickel complexes, to facilitate the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate is used as a precursor for the synthesis of more complex organic molecules.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers have explored its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a promising candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential use as a therapeutic agent. Its ability to interact with specific molecular targets in the body makes it a candidate for the treatment of certain diseases, such as cancer and bacterial infections .

Industry

Industrially, the compound is used in the production of dyes and pigments due to its vibrant color properties. It is also employed in the manufacture of polymers and resins, where it acts as a cross-linking agent to enhance the material’s mechanical properties .

Wirkmechanismus

The mechanism of action of (Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, thereby reducing tumor growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate
  • N-[4-(methylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate
  • N-[4-(ethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate

Uniqueness

(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate stands out due to its specific (Z)-configuration, which imparts unique chemical and biological properties. This configuration allows for selective interactions with molecular targets, enhancing its efficacy in various applications compared to its similar counterparts .

Eigenschaften

Molekularformel

C15H15N4O3S-

Molekulargewicht

331.4 g/mol

IUPAC-Name

(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate

InChI

InChI=1S/C15H16N4O3S/c1-19(2)18-16-13-8-10-14(11-9-13)23(21,22)17-15(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,20)/p-1

InChI-Schlüssel

LVVFDUFLAXFCSO-UHFFFAOYSA-M

Isomerische SMILES

CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\[O-]

Kanonische SMILES

CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.